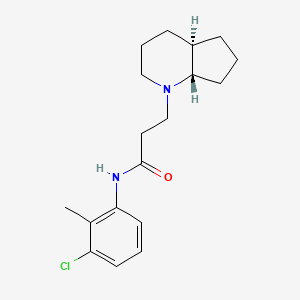
trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridin ring and a chlorinated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the cyclopenta[b]pyridin ring, followed by the introduction of the chlorinated phenyl group. Common reagents used in these reactions include various chlorinating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine
- 4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1-one
Uniqueness
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide is unique due to its specific combination of a cyclopenta[b]pyridin ring and a chlorinated phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Activité Biologique
trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide, with the CAS number 39494-10-5, is a complex organic compound characterized by its unique cyclopenta[b]pyridin structure. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the realm of medicinal chemistry.
- Molecular Formula : C18H25ClN2O
- Molecular Weight : 320.9 g/mol
- IUPAC Name : 3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide
- InChI Key : FXKALRZPDRNRSI-PBHICJAKSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. The precise mechanisms remain an area of ongoing research.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related derivatives have shown inhibitory effects against various bacterial strains. The effectiveness of these compounds can be measured using the ID50 metric (the concentration required to inhibit 50% of the target organism).
| Compound | Target Organism | ID50 (M) |
|---|---|---|
| 3-Oxa-FU | S. faecium | 9×10−8 |
| E. coli | 1×10−7 |
These findings suggest that this compound may possess similar antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the potential antineoplastic properties of this compound. Preliminary results indicate that it may exhibit cytotoxic effects comparable to those of known chemotherapeutic agents.
Case Studies
A notable study investigated the pharmacological profile of a closely related compound in vivo. In this study, mice bearing L1210 leukemia were treated with varying doses of the compound:
| Dosage (mg/kg) | % Tumor Control (T/C) |
|---|---|
| 60 | 223 |
| 80 | 204 |
The results demonstrated a significant prolongation of survival time in treated subjects compared to controls, indicating potential therapeutic benefits.
Propriétés
Numéro CAS |
39494-10-5 |
|---|---|
Formule moléculaire |
C18H25ClN2O |
Poids moléculaire |
320.9 g/mol |
Nom IUPAC |
3-[(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl]-N-(3-chloro-2-methylphenyl)propanamide |
InChI |
InChI=1S/C18H25ClN2O/c1-13-15(19)7-3-8-16(13)20-18(22)10-12-21-11-4-6-14-5-2-9-17(14)21/h3,7-8,14,17H,2,4-6,9-12H2,1H3,(H,20,22)/t14-,17+/m1/s1 |
Clé InChI |
FXKALRZPDRNRSI-PBHICJAKSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCC[C@@H]3[C@@H]2CCC3 |
SMILES canonique |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















